6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride
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Overview
Description
6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that features both imidazole and pyridine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanopyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or pyridine derivatives.
Scientific Research Applications
6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Similar structure but with a pyridazine ring instead of pyridine.
6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness
6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Biological Activity
6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride, a heterocyclic compound featuring imidazole and pyridine rings, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antimicrobial properties, and its role in enzyme inhibition.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- CAS Number : 2138078-26-7
The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development and research applications.
Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor. The compound's imidazole ring is known to participate in various biochemical interactions, potentially affecting pathways involved in cell proliferation and survival. Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit geranylgeranylation, a post-translational modification crucial for the function of several proteins involved in cancer progression. For instance, compounds with similar structures demonstrated significant cytotoxicity against human cervical carcinoma HeLa cells with IC₅₀ values below 150 μM .
Cytotoxicity Studies
A notable study assessed the cytotoxic effects of various derivatives of imidazo[1,2-a]pyridine on HeLa cells. The results indicated that several compounds exhibited potent cytotoxicity:
Compound | IC₅₀ (μM) |
---|---|
1a | <150 |
1d | <150 |
1l | Negligible |
Others | 386 - 735 |
This suggests that modifications at the C6 position significantly influence the biological activity of these compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0048 - 0.039 |
Bacillus mycoides | 0.0048 - 0.039 |
These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains .
Case Studies and Research Findings
Numerous case studies have explored the biological implications of this compound:
- Inhibition of Prenylation : A study demonstrated that imidazo[1,2-a]pyridine derivatives could inhibit the prenylation of proteins such as Rab11A and Ras, which are critical in cell signaling pathways associated with cancer progression .
- Cytotoxicity in Cancer Cells : Research on various analogs showed that specific substitutions could enhance cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .
- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, showcasing significant antimicrobial properties that warrant further exploration for therapeutic applications in infectious diseases .
Properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRCKXANZKSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N2C=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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